N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine
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Overview
Description
N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . The process may also involve the use of aromatic or aliphatic aldehydes and cyanogen bromide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine include other benzimidazole derivatives such as:
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-13-21-17-11-7-6-10-16(17)19-18(21)14-22-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
NQQFZWCFLOBNAC-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Origin of Product |
United States |
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